
Peri-Colace
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Overview
Description
Peri-Colace is a dual-action laxative combining docusate sodium (a stool softener) and senna (a stimulant laxative). Docusate sodium works by reducing surface tension in the stool, allowing water and fats to penetrate, thereby softening it . Senna, an anthraquinone derivative, stimulates the myenteric plexus in the intestinal wall, enhancing peristalsis and accelerating bowel movements . This combination addresses both stool consistency and motility, making it suitable for short-term relief of constipation . This compound is marketed under the rebranded name Colace 2-in-1 to emphasize its dual mechanism .
Biological Activity
Peri-Colace is a combination laxative that contains two active ingredients: docusate sodium and sennosides . This formulation is designed to relieve occasional constipation by softening stool and stimulating bowel movements. Understanding the biological activity of this compound involves examining the mechanisms of action, efficacy, and relevant clinical studies that highlight its use in various patient populations.
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Docusate Sodium :
- Docusate sodium is a stool softener that facilitates the incorporation of water and fats into the stool, thereby softening it for easier passage. It acts locally in the intestines and is not significantly absorbed systemically .
- The mechanism involves increasing the secretion of water, sodium, chloride, and potassium in the intestines while decreasing the absorption of glucose and bicarbonate, likely through an increase in intracellular cyclic AMP .
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Sennosides :
- Sennosides are stimulant laxatives derived from the senna plant. They work by irritating the colonic mucosa, which increases peristalsis (the wave-like muscle contractions that move food through the digestive tract) and reduces water absorption in the colon .
- This dual action results in increased fluid accumulation in the colon and promotes bowel movements.
Clinical Efficacy
Numerous studies have evaluated the effectiveness of this compound in treating constipation, especially among patients with specific needs such as those undergoing opioid therapy or those in palliative care settings.
Comparative Studies
A study comparing bowel protocols for cancer patients found that a regimen using sennosides alone resulted in more frequent bowel movements compared to a regimen that included both sennosides and docusate sodium. Specifically:
- Sennosides-only protocol : 62.5% of patients had bowel movements more than 50% of the days observed.
- Sennosides plus docusate protocol : Only 32% experienced similar outcomes .
This suggests that while docusate may provide some benefits, its addition does not significantly enhance efficacy compared to sennosides alone.
Adverse Effects
The safety profile of this compound includes both mild and severe adverse reactions. Common mild effects include:
- Abdominal pain
- Nausea
- Flatulence
- Diarrhea
Severe reactions can include anaphylactoid reactions and hypokalemia . Notably, tolerance to stimulant laxatives like sennosides is uncommon, which is beneficial for long-term use.
Case Studies
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Pediatric Use :
A randomized controlled trial evaluated docusate sodium's effectiveness as a cerumenolytic agent in children. Results indicated that docusate was significantly more effective than other agents tested . While this study focused on earwax removal, it underscores docusate's biological activity beyond its primary use as a laxative. -
Oncology Patients :
In a cohort study involving patients with cancer-related constipation, adherence to a sennosides-only protocol led to better outcomes compared to those receiving docusate alongside sennosides . This finding emphasizes the need for tailored approaches in managing constipation based on patient circumstances.
Summary Table of Findings
Study/Trial | Patient Population | Treatment Protocol | Key Findings |
---|---|---|---|
Tarumi et al | Cancer Patients | Sennosides vs. Sennosides + Docusate | Sennosides alone resulted in more frequent bowel movements (62.5% vs. 32%) |
JAMA Pediatrics | Children | Docusate vs. Other Agents | Docusate was effective for cerumen removal but not primarily for constipation |
Hawley & Byeon | Palliative Care | Sennosides + Docusate | Higher need for additional interventions in docusate group (57% vs. 40%) |
Scientific Research Applications
Peri-Colace is a combination medication containing docusate sodium, a stool softener, and senna, a stimulant laxative, and is used to treat occasional constipation . The drug works by increasing water and fats into the stool and stimulating bowel movements .
Indications and Dosage
This compound is indicated for the treatment of constipation .
- Adults: 2–4 tablets daily.
- Children 6–11 years: 1–2 tablets daily.
- Children 2–5 years: Up to 1 tablet daily.
- Children under 2 years: Individualized dosage as directed by a physician.
It is recommended to take this compound with a full glass of water . The medication usually causes a bowel movement within 6 to 12 hours and should not be taken for more than 7 days unless directed by a doctor .
Contraindications and Precautions
Avoid this compound if you are allergic to docusate or senna, or if you are taking mineral oil .
- Discontinue use if rectal bleeding or no bowel movement occurs.
- Consult a doctor before use if you are pregnant or breastfeeding.
- Ask a doctor or pharmacist if it is safe to use if you have nausea, vomiting, stomach pain, a sudden change in bowel habits lasting longer than 2 weeks, or an intestinal disorder like Crohn's disease or ulcerative colitis.
Adverse Reactions
Common side effects of this compound may include gas, bloating, diarrhea, or mild nausea .
Drug Interactions
Docusate may increase the systemic absorption of mineral oil .
Pharmacology
Q & A
Basic Research Question
Q. Q: What are the pharmacological components of Peri-Colace, and how do their synergistic mechanisms influence experimental design in preclinical studies?
A: this compound combines docusate sodium (a surfactant) and senna (a stimulant laxative). To study synergy, researchers must isolate variables:
- In vitro models : Use colonic epithelial cell lines (e.g., Caco-2) to assess docusate’s impact on membrane permeability and senna’s stimulation of chloride secretion via voltage-gated ion channels .
- In vivo models : Rodent studies should control diet, hydration, and baseline motility. Measure outcomes like stool frequency, water content, and histopathology to differentiate individual vs. combined effects .
- Data normalization : Account for inter-subject variability using crossover designs or stratified randomization .
Advanced Research Question
Q. Q: How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in opioid-induced constipation versus idiopathic chronic constipation?
A: Contradictions often arise from heterogeneous cohorts or endpoint definitions. Methodological strategies include:
- Meta-regression : Adjust for covariates like opioid dosage, baseline bowel function, and comorbidities using aggregated trial data .
- Subgroup analysis : Stratify by constipation etiology (e.g., neurogenic vs. metabolic) and apply Kaplan-Meier survival curves to compare time-to-first-bowel-movement outcomes .
- Mechanistic validation : Use colonic manometry or MRI to objectively quantify motility changes, reducing reliance on patient-reported outcomes .
Basic Research Question
Q. Q: What standardized protocols ensure reproducibility in assessing this compound’s impact on colonic electrolyte transport?
A: Key steps involve:
- Tissue preparation : Fresh colonic mucosa mounted in Ussing chambers under oxygenated conditions (95% O₂/5% CO₂) to measure short-circuit current (Isc) .
- Pharmacological blocking : Apply senna metabolites (e.g., sennosides) with/without docusate, using specific inhibitors (e.g., bumetanide for NKCC1 channels) to isolate transport pathways .
- Data validation : Include positive controls (e.g., forskolin) and normalize Isc values to tissue surface area .
Advanced Research Question
Q. Q: How can computational modeling predict this compound’s dose-response relationships in diverse patient populations?
A:
- Physiologically based pharmacokinetic (PBPK) models : Incorporate variables like age, renal function, and CYP450 polymorphisms affecting senna metabolism .
- Monte Carlo simulations : Simulate 10,000 virtual patients to identify 95% confidence intervals for efficacy thresholds, adjusting for inter-individual variability .
- Validation cohorts : Compare model outputs with real-world data from electronic health records, using propensity score matching to reduce confounding .
Basic Research Question
Q. Q: What ethical and methodological considerations apply when designing longitudinal studies on this compound’s safety in elderly populations?
A:
- Ethical oversight : Obtain IRB approval for vulnerable populations, ensuring informed consent protocols accommodate cognitive impairments .
- Outcome measures : Track electrolyte imbalances (e.g., hypokalemia) via serial blood tests and correlate with stool diaries .
- Attrition mitigation : Use adaptive trial designs (e.g., EMA-compliant mobile apps) to improve compliance in remote monitoring .
Advanced Research Question
Q. Q: How do conflicting findings about this compound’s pro-inflammatory risks in ulcerative colitis (UC) models inform translational research gaps?
A:
- Preclinical reconciliation : Compare dextran sulfate sodium (DSS)-induced UC models (acute inflammation) with IL-10 knockout mice (chronic inflammation). Measure cytokines (IL-6, TNF-α) and mucosal permeability post-treatment .
- Biomarker validation : Use RNA-seq to identify gene signatures (e.g., MMP9, occludin) that predict inflammatory risk, stratifying patients in pilot trials .
- Clinical equipoise : Design adaptive phase II/III trials with pre-specified stopping rules for adverse events .
Basic Research Question
Q. Q: What statistical methods are optimal for analyzing this compound’s dose-dependent effects in animal studies?
A:
- Dose-response curves : Fit data to sigmoidal models (Hill equation) using nonlinear regression (e.g., GraphPad Prism) .
- Power analysis : Calculate sample sizes with G*Power to detect ≥30% differences in motility indices (α=0.05, β=0.2) .
- Outlier handling : Apply Grubbs’ test or ROUT method to exclude biologically implausible data points .
Advanced Research Question
Q. Q: How can multi-omics approaches elucidate this compound’s impact on gut microbiota composition and metabolome profiles?
A:
- 16S rRNA sequencing : Compare fecal microbiota diversity (Shannon index) pre/post-treatment, focusing on Bacteroidetes/Firmicutes ratios .
- Metabolomics : Use LC-MS to quantify short-chain fatty acids (SCFAs) and bile acid derivatives, correlating shifts with laxative efficacy .
- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link microbial taxa with host metabolic pathways .
Comparison with Similar Compounds
Combination Laxatives
Peri-Colace belongs to a class of combination laxatives that integrate stool softeners with stimulants. Key competitors include:
Key Differences : While these combination products share identical active ingredients, differences lie in branding, dosing ratios (e.g., this compound contains 100 mg docusate/30 mg senna per tablet), and patient preferences .
Single-Ingredient Laxatives
Stool Softeners
Comparison with this compound : Docusate alone lacks the motility-enhancing effects of senna, making this compound more effective for acute constipation requiring prompt evacuation .
Stimulant Laxatives
Comparison with this compound : Senna in this compound provides a natural stimulant effect, whereas bisacodyl (synthetic) may act faster but with higher cramping risk . This compound’s inclusion of docusate mitigates stool hardness, reducing straining compared to senna alone .
Osmotic and Other Laxatives
Comparison with this compound : Osmotic agents like magnesium work faster but pose higher risks of electrolyte disturbances. This compound’s stimulant component provides predictable bowel movements without the rapid fluid shifts seen with osmotic laxatives .
Clinical and Research Findings
- Efficacy : this compound demonstrates superior efficacy to docusate alone, with studies showing faster relief in palliative care settings where pain management and reduced straining are critical .
- Market Trends : Rebranding to Colace 2-in-1 reflects efforts to clarify its dual-action benefits, aligning with consumer demand for targeted OTC solutions .
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2/t13-,16+,18-,19-,20-,21+/m1/s1 |
InChI Key |
CPUHNROBVJNNPW-VVBPCJSVSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.